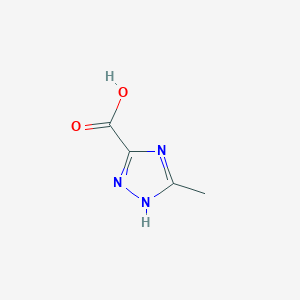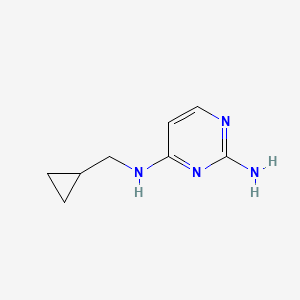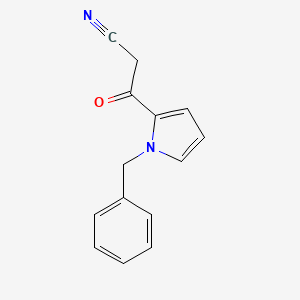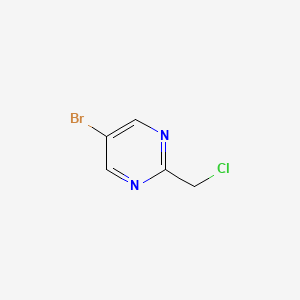
3-methyl-1H-1,2,4-triazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1H-1,2,4-triazole-5-carboxylic acid is a chemical compound with the molecular formula C4H5N3O2 . It has a molecular weight of 127.10 g/mol . The IUPAC name for this compound is 5-methyl-1H-1,2,4-triazole-3-carboxylic acid .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been a subject of interest in many studies . For instance, 1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis
The molecular structure of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid consists of a triazole ring with a carboxylic acid group at the 3-position and a methyl group at the 5-position . The InChI code for this compound is 1S/C4H5N3O2/c1-2-5-3(4(8)9)7-6-2/h1H3,(H,8,9)(H,5,6,7) .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been widely studied . For example, a new method was developed for the synthesis of 1,2,4-triazole-3-carboxylates from nitrilimines through amination and heterocyclization two-step reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid include a topological polar surface area of 78.9 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 and a complexity of 127 .Wissenschaftliche Forschungsanwendungen
Triazole compounds, including 1,2,3-triazole and 1,2,4-triazole, are significant heterocycles that exhibit broad biological activities . They contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors .
- Triazole compounds have been used in the development of a variety of drugs due to their broad-spectrum biological activities . These include antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
- Drugs with a triazole structure such as ketoconazole and fluconazole have been developed and proved .
- The synthesis methods of triazole compounds have attracted much attention .
- Triazole compounds are used in organic synthesis .
- Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .
- Triazole compounds have found applications in polymer chemistry .
- They can be used to create polymers with unique properties .
- In supramolecular chemistry, triazole compounds are used due to their ability to form a variety of non-covalent bonds with enzymes and receptors .
- They can be used to create complex structures .
- Triazole compounds are used in bioconjugation .
- They can be used to attach various biological molecules together .
Pharmaceutical Chemistry
Organic Synthesis
Polymer Chemistry
Supramolecular Chemistry
Bioconjugation
Chemical Biology
Zukünftige Richtungen
The future directions in the study of 1,2,4-triazole derivatives involve the development of new synthetic routes and the exploration of their potential biological activities . The synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for the preparation of nucleoside analogs is one such area of interest .
Eigenschaften
IUPAC Name |
5-methyl-1H-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-2-5-3(4(8)9)7-6-2/h1H3,(H,8,9)(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTMACYGCXTDJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609256 |
Source


|
| Record name | 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1H-1,2,4-triazole-5-carboxylic acid | |
CAS RN |
7169-98-4 |
Source


|
| Record name | 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)







![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1320963.png)


![1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320970.png)
![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)
![1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320973.png)